N-(3-acetylphenyl)-3-(benzyloxy)benzamide
CAS No.: 6248-41-5
Cat. No.: VC11164248
Molecular Formula: C22H19NO3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6248-41-5 |
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Molecular Formula | C22H19NO3 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | N-(3-acetylphenyl)-3-phenylmethoxybenzamide |
Standard InChI | InChI=1S/C22H19NO3/c1-16(24)18-9-5-11-20(13-18)23-22(25)19-10-6-12-21(14-19)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Standard InChI Key | NGFYDEDEFPFWRT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is C₂₂H₁₉NO₃, with a molecular weight of 345.39 g/mol. Its structure comprises a benzamide backbone (C₆H₅CONH–) linked to a 3-acetylphenyl group (–C₆H₄COCH₃) at the amide nitrogen and a benzyloxy substituent (–OCH₂C₆H₅) at the 3-position of the benzoyl ring. This arrangement introduces steric and electronic effects that influence its reactivity and intermolecular interactions .
Crystallographic and Stereochemical Features
While no single-crystal data exists for this compound, analogous benzamides exhibit planar amide groups stabilized by intramolecular hydrogen bonding (e.g., N–H···O interactions) . The acetyl group at the 3-position of the phenyl ring likely induces torsional strain, while the benzyloxy moiety contributes to π-π stacking interactions, as observed in related fluoroalkoxy-substituted benzamides .
Spectroscopic Characterization
Hypothetical spectroscopic data, inferred from similar compounds, includes:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (acetyl C=O), and ~1250 cm⁻¹ (C–O–C of benzyloxy) .
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NMR Spectroscopy:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Introduction of the Benzyloxy Group:
Etherification of 3-hydroxybenzoic acid with benzyl bromide in the presence of K₂CO₃ yields 3-(benzyloxy)benzoic acid. -
Amide Bond Formation:
Coupling 3-(benzyloxy)benzoic acid with 3-aminoacetophenone using EDCl/HOBt or SOCl₂-mediated activation .
Reaction Conditions and Yield Optimization
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Step 1: Benzyloxy group installation typically proceeds in >80% yield under reflux in acetone .
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Step 2: Amidation achieves ~70–85% yield using SOCl₂ to generate the acid chloride, followed by reaction with 3-aminoacetophenone in dichloromethane .
Table 1: Synthetic Protocol for N-(3-Acetylphenyl)-3-(benzyloxy)benzamide
Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
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1 | 3-Hydroxybenzoic acid, BnBr, K₂CO₃ | 3-(Benzyloxy)benzoic acid | 82 |
2 | SOCl₂, 3-Aminoacetophenone, DCM | N-(3-Acetylphenyl)-3-(benzyloxy)benzamide | 78 |
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
Geometry optimization at the M06-2X/6-311G(d,p) level would reveal:
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HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Negative regions localized on carbonyl oxygens, favoring nucleophilic interactions .
ADMET Profiling
Predicted properties using SwissADME:
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LogP: ~3.9 (moderate lipophilicity).
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Bioavailability Score: 0.55 (oral administration feasible).
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CYP450 Inhibition: High affinity for CYP3A4, necessitating drug-interaction studies.
Challenges and Future Directions
Synthetic Challenges
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required due to byproducts from incomplete amidation .
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Scale-Up: Microwaves or flow chemistry could improve reaction efficiency .
Research Priorities
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Biological Screening: Evaluate PDE4 inhibition and cytotoxicity in vitro.
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Crystallography: Confirm solid-state conformation via X-ray diffraction.
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